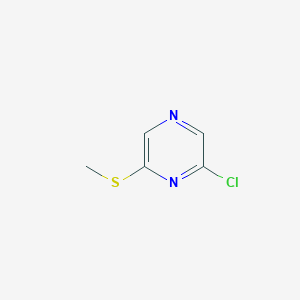

2-Chloro-6-(methylsulfanyl)pyrazine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-6-methylsulfanylpyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2S/c1-9-5-3-7-2-4(6)8-5/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSJYLKXSYOTPHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CN=CC(=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40606045 | |

| Record name | 2-Chloro-6-(methylsulfanyl)pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40606045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61655-74-1 | |

| Record name | 2-Chloro-6-(methylsulfanyl)pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40606045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-6-(methylsulfanyl)pyrazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of 2-Chloro-6-(methylsulfanyl)pyrazine. Due to the limited availability of data for this specific molecule, information from closely related analogs is used to provide a thorough assessment.

Chemical Structure and Properties

This compound is a substituted pyrazine, a class of heterocyclic compounds that are of significant interest in medicinal chemistry due to their diverse biological activities. The pyrazine ring is a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4. In this specific molecule, the pyrazine ring is substituted with a chlorine atom at position 2 and a methylsulfanyl (or methylthio) group at position 6.

Structure:

Molecular Formula: C₅H₅ClN₂S

IUPAC Name: this compound

Table 1: Estimated Physicochemical Properties

| Property | Estimated Value | Basis for Estimation |

| Molecular Weight | 160.62 g/mol | Calculated from molecular formula |

| Appearance | Colorless to pale yellow liquid or low-melting solid | Analogy with similar substituted pyrazines |

| Boiling Point | ~200-220 °C at 760 mmHg | Analogy with 2-methyl-6-(methylthio)pyrazine (Boiling Point: 222-223 °C)[1] |

| Melting Point | Not available | Likely a low-melting solid or liquid at room temperature |

| Solubility | Soluble in organic solvents like ethanol, DMSO, and DMF. Sparingly soluble in water. | General solubility of similar organic compounds |

| CAS Number | Not assigned | No definitive record found in major chemical databases |

Spectroscopic Data (Estimated)

The following tables summarize the expected spectroscopic characteristics of this compound, derived from the analysis of structurally similar compounds.

Table 2: Estimated ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.2 | s | 1H | Pyrazine H |

| ~8.1 | s | 1H | Pyrazine H |

| ~2.6 | s | 3H | S-CH₃ |

Table 3: Estimated ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~155 | C-S |

| ~150 | C-Cl |

| ~140 | Pyrazine CH |

| ~138 | Pyrazine CH |

| ~15 | S-CH₃ |

Table 4: Estimated Mass Spectrometry Data (EI)

| m/z | Interpretation |

| 160/162 | [M]⁺∙ (Molecular ion peak with isotopic pattern for Cl) |

| 145/147 | [M - CH₃]⁺ |

| 125 | [M - Cl]⁺ |

| 113 | [M - SCH₃]⁺ |

Table 5: Estimated Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Interpretation |

| ~3050-3100 | C-H stretching (aromatic) |

| ~2920-3000 | C-H stretching (aliphatic) |

| ~1550-1600 | C=N and C=C stretching (aromatic ring) |

| ~1100-1200 | C-Cl stretching |

| ~600-700 | C-S stretching |

Experimental Protocols: Synthesis

The synthesis of this compound can be achieved via a nucleophilic aromatic substitution (SNAr) reaction. A plausible and efficient method involves the reaction of 2,6-dichloropyrazine with sodium thiomethoxide.

Synthesis of this compound from 2,6-Dichloropyrazine

Reaction Scheme:

Materials:

-

2,6-Dichloropyrazine

-

Sodium thiomethoxide (or sodium methanethiolate)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, column chromatography setup)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,6-dichloropyrazine (1.0 equivalent) in anhydrous DMF.

-

Addition of Nucleophile: Cool the solution to 0 °C using an ice bath. Add sodium thiomethoxide (1.0 to 1.1 equivalents) portion-wise to the stirred solution.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing diethyl ether and water.

-

Extraction: Separate the layers. Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

-

Characterization: Characterize the final product using NMR, MS, and IR spectroscopy to confirm its identity and purity.

Potential Biological Activity and Signaling Pathways

While the specific biological activity of this compound has not been extensively reported, the pyrazine scaffold is a common feature in many biologically active molecules. Substituted pyrazines have been identified as having a wide range of pharmacological properties, including roles as kinase inhibitors and modulators of bacterial communication.[2]

Kinase Inhibition

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is implicated in diseases such as cancer and inflammatory disorders.[3] Several pyrazine-based molecules have been developed as potent and selective kinase inhibitors.[4][5] The structural features of this compound, particularly the substituted pyrazine ring, make it a potential scaffold for the design of novel kinase inhibitors. The chlorine atom can act as a leaving group for covalent inhibition or as a point for further chemical modification, while the methylsulfanyl group can engage in hydrophobic interactions within the ATP-binding pocket of a kinase.

Quorum Sensing in Bacteria

Quorum sensing is a cell-to-cell communication mechanism in bacteria that regulates gene expression in response to population density. This process is often mediated by small signaling molecules. Pyrazine and pyrazinone derivatives have been identified as autoinducers in some bacteria, playing a role in the regulation of virulence factors.[6] The structure of this compound suggests it could potentially interfere with these signaling pathways, either as an agonist or antagonist, making it a candidate for the development of novel anti-infective agents that target bacterial communication rather than viability, potentially reducing the development of resistance.

Visualizations

Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

References

- 1. m.youtube.com [m.youtube.com]

- 2. researchgate.net [researchgate.net]

- 3. spectrumchemical.com [spectrumchemical.com]

- 4. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3-aminopyrazolopyrazine derivatives as spleen tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antibiofilm and Anti-Quorum-Sensing Activities of Novel Pyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives as Carbonic Anhydrase I and II Inhibitors: Design, Synthesis, Radiosterilization, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Physical Properties of 2-Chloro-6-(methylsulfanyl)pyrazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-6-(methylsulfanyl)pyrazine, also known as 2-chloro-6-(methylthio)pyrazine, is a heterocyclic organic compound with the molecular formula C₅H₅ClN₂S. As a substituted pyrazine, it holds potential as a building block in the synthesis of various biologically active molecules. A thorough understanding of its physical properties is fundamental for its application in research and development, particularly in medicinal chemistry and materials science. This technical guide provides a summary of the available physical property data, detailed experimental protocols for their determination, and a general workflow for the characterization of such compounds.

Core Physical Properties

| Property | Predicted Value for this compound | Predicted Value for 2-chloro-6-(methylsulfanyl)pyridine[1] | Predicted Value for 2-[(2-Furanylmethyl)thio]-6-methylpyrazine |

| Molecular Weight | 160.63 g/mol | 159.64 g/mol | 206.27 g/mol |

| Melting Point | Data not available | Data not available | Data not available |

| Boiling Point | Data not available | Data not available | Data not available |

| Density | Data not available | Data not available | Data not available |

| Water Solubility | Data not available | Data not available | 0.28 g/L[2] |

| LogP (Octanol-Water Partition Coefficient) | Data not available | 2.7[1] | 2.15[2] |

Note: The absence of experimental data underscores the need for empirical determination of these properties for any critical application.

Experimental Protocols

The following are detailed methodologies for the experimental determination of key physical properties of solid organic compounds like this compound.

Melting Point Determination

The melting point is a critical indicator of purity. A sharp melting range (typically 0.5-1°C) is characteristic of a pure compound, while impurities tend to depress and broaden the melting range.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

Procedure:

-

Ensure the sample is dry and finely powdered. If necessary, grind the crystals using a mortar and pestle.

-

Pack a small amount of the compound into a capillary tube to a height of 2-3 mm. This can be achieved by tapping the sealed end of the tube on a hard surface.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature about 15-20°C below the expected melting point.

-

Then, decrease the heating rate to 1-2°C per minute to ensure accurate determination.

-

Record the temperature at which the first liquid appears (the beginning of melting) and the temperature at which the last solid particle disappears (the end of melting). This range is the melting point of the compound.

Boiling Point Determination (for Solids)

For solids that are stable at their boiling point, the boiling point can be determined using a micro-method.

Apparatus:

-

Thiele tube or other heating bath

-

Small test tube or fusion tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Rubber band or wire for attachment

Procedure:

-

Place a small amount of the solid in the small test tube.

-

Gently heat the tube to melt the solid.

-

Insert a capillary tube (sealed end up) into the molten liquid.

-

Attach the test tube to a thermometer using a rubber band or wire.

-

Immerse the assembly in a heating bath (e.g., Thiele tube filled with mineral oil), ensuring the sample is level with the thermometer bulb.

-

Heat the bath gently. A stream of bubbles will emerge from the open end of the capillary tube.

-

When a steady stream of bubbles is observed, stop heating.

-

The temperature at which the liquid just begins to enter the capillary tube is the boiling point of the substance.

Solubility Determination

Understanding the solubility of a compound in various solvents is crucial for purification (e.g., recrystallization) and for designing reaction conditions.

Apparatus:

-

Small test tubes

-

Graduated cylinders or pipettes

-

Spatula

-

Vortex mixer (optional)

-

A range of solvents (e.g., water, ethanol, acetone, dichloromethane, hexane)

Procedure:

-

Place a small, accurately weighed amount of the solid (e.g., 10 mg) into a test tube.

-

Add a small, measured volume of the solvent (e.g., 1 mL) to the test tube.

-

Vigorously agitate the mixture (e.g., by flicking the tube or using a vortex mixer) for 1-2 minutes.

-

Observe if the solid has completely dissolved.

-

If the solid dissolves, it is considered soluble in that solvent at that concentration. If it does not, it is considered insoluble.

-

The process can be repeated with different solvents to establish a solubility profile. Qualitative solubility can be categorized as soluble, partially soluble, or insoluble.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of a compound.

Procedure for ¹H and ¹³C NMR:

-

Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Ensure the sample has completely dissolved; if not, sonication or gentle warming may be applied.

-

Place the NMR tube in the spectrometer's probe.

-

Acquire the ¹H NMR spectrum. Standard parameters often include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

-

Acquire the ¹³C NMR spectrum. This typically requires a larger number of scans than ¹H NMR due to the lower natural abundance of the ¹³C isotope. Proton decoupling is generally used to simplify the spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification.

Procedure for Electrospray Ionization (ESI) Mass Spectrometry:

-

Prepare a dilute solution of the sample (typically 10-100 µg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

A small amount of an acid (e.g., formic acid) or base (e.g., ammonium hydroxide) may be added to the solution to promote ionization.

-

Introduce the sample solution into the mass spectrometer's ion source via direct infusion or through a liquid chromatography (LC) system.

-

Acquire the mass spectrum in either positive or negative ion mode, depending on the nature of the analyte.

Workflow for Physical Property Determination

The following diagram illustrates a general workflow for the determination and characterization of the physical properties of a new or uncharacterized chemical compound.

Caption: A flowchart illustrating the typical workflow for determining the physical properties of a newly synthesized compound.

References

Spectroscopic Profile of 2-Chloro-6-(methylsulfanyl)pyrazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of 2-Chloro-6-(methylsulfanyl)pyrazine. Due to the limited availability of direct experimental data for this specific compound in public-domain databases, this document leverages data from structurally analogous pyrazine derivatives to predict its spectroscopic profile. Detailed experimental protocols for acquiring such data are also presented, along with a conceptual workflow for its synthesis and characterization.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are based on the analysis of similar compounds, including 2-chloropyrazine, 2-methyl-6-(methylthio)pyrazine, and other substituted pyrazines.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Pyrazine-H (2) | 8.2 - 8.4 | Singlet | - |

| Pyrazine-H (5) | 8.2 - 8.4 | Singlet | - |

| -SCH₃ | 2.5 - 2.7 | Singlet | - |

Solvent: CDCl₃

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C2 (C-Cl) | 150 - 155 |

| C3 | 140 - 145 |

| C5 | 140 - 145 |

| C6 (C-S) | 155 - 160 |

| -SCH₃ | 12 - 16 |

Solvent: CDCl₃

Table 3: Predicted Mass Spectrometry Data

| Ion | Predicted m/z | Notes |

| [M]⁺ | 174/176 | Molecular ion peak with characteristic 3:1 isotopic pattern for chlorine. |

| [M-CH₃]⁺ | 159/161 | Loss of a methyl group. |

| [M-Cl]⁺ | 139 | Loss of a chlorine atom. |

| [M-SCH₃]⁺ | 127/129 | Loss of the methylsulfanyl group. |

Ionization Method: Electron Ionization (EI)

Table 4: Predicted IR Spectroscopy Data

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H (aromatic) | 3050 - 3150 | Medium |

| C-H (aliphatic, -SCH₃) | 2920 - 3000 | Medium-Weak |

| C=N (pyrazine ring) | 1550 - 1600 | Medium-Strong |

| C-Cl | 700 - 800 | Strong |

| C-S | 600 - 700 | Medium |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments that would be used to characterize this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Procedure:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).

-

¹H NMR Acquisition:

-

Acquire a proton spectrum with a spectral width of approximately 16 ppm.

-

Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

-

Accumulate at least 16 scans to ensure a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a carbon spectrum with a spectral width of approximately 220 ppm.

-

Use a proton-decoupled pulse sequence.

-

A longer relaxation delay (e.g., 5 seconds) and a larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak (CDCl₃: δ 7.26 for ¹H and δ 77.16 for ¹³C).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an electron ionization (EI) source and a quadrupole or time-of-flight (TOF) analyzer.

Procedure:

-

Sample Introduction: Introduce a small amount of the sample into the ion source, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Bombard the sample with a beam of electrons (typically at 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).

-

Detection: Detect the ions and generate a mass spectrum.

-

Data Analysis: Analyze the spectrum to identify the molecular ion peak and major fragment ions. The isotopic pattern for chlorine (³⁵Cl and ³⁷Cl) should be clearly visible.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Procedure:

-

Sample Preparation:

-

Neat Liquid: Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Solid: Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing the mixture into a thin, transparent disk.

-

-

Data Acquisition: Place the sample in the IR beam and record the spectrum, typically over the range of 4000 to 400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the various functional groups in the molecule.

Synthesis and Characterization Workflow

The following diagram illustrates a plausible synthetic route for this compound and the subsequent workflow for its spectroscopic characterization.

Caption: Synthesis and Characterization Workflow for this compound.

Solubility Profile of 2-Chloro-6-(methylsulfanyl)pyrazine: A Technical Guide for Researchers

For immediate release:

This technical guide is intended for researchers, scientists, and professionals in drug development who are working with 2-Chloro-6-(methylsulfanyl)pyrazine. Due to the current absence of publicly available quantitative solubility data for this compound in various organic solvents, this document provides a comprehensive framework for determining its solubility profile. It includes detailed experimental protocols and a logical workflow for solvent selection, empowering researchers to generate the necessary data for their specific applications, such as purification, formulation, and chemical synthesis.

Introduction to the Solubility of this compound

The solubility of an active pharmaceutical ingredient (API) in different organic solvents is a critical physical property that influences various stages of drug development, including synthesis, purification, formulation, and bioavailability. This compound is a heterocyclic compound with potential applications in medicinal chemistry. Understanding its solubility characteristics is therefore essential for its effective utilization. This guide outlines the established methodologies for experimentally determining the solubility of this compound and provides a systematic approach to solvent selection.

Quantitative Solubility Data

As of the publication of this guide, specific quantitative solubility data for this compound in common organic solvents has not been reported in peer-reviewed literature or technical data sheets. To facilitate research and development, it is recommended that solubility screening be performed. The following table provides a template for recording experimentally determined solubility data at a given temperature.

Table 1: Experimental Solubility of this compound at 25°C (Hypothetical Data)

| Solvent | Polarity Index | Solubility (g/L) | Solubility (mol/L) | Method of Determination |

| Hexane | 0.1 | Equilibrium Shake-Flask | ||

| Toluene | 2.4 | Equilibrium Shake-Flask | ||

| Dichloromethane | 3.1 | Equilibrium Shake-Flask | ||

| Ethyl Acetate | 4.4 | Equilibrium Shake-Flask | ||

| Acetone | 5.1 | Equilibrium Shake-Flask | ||

| Ethanol | 5.2 | Equilibrium Shake-Flask | ||

| Methanol | 6.6 | Equilibrium Shake-Flask |

Experimental Protocols for Solubility Determination

The "gold standard" for determining equilibrium solubility is the shake-flask method.[1][2][3] This method, when properly executed, provides the thermodynamic solubility of a compound in a given solvent. For more rapid screening, high-throughput methods can also be employed.[4][5][6]

Equilibrium Shake-Flask Method

This method involves creating a saturated solution of the compound and then quantifying the concentration of the dissolved solute.

Materials:

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Glass vials with screw caps

-

Orbital shaker or magnetic stirrer

-

Constant temperature bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometer for quantification

Procedure:

-

Preparation: Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.

-

Solvent Addition: Add a known volume of the desired organic solvent to the vial.

-

Equilibration: Tightly cap the vial and place it in a constant temperature bath on an orbital shaker or with a magnetic stirrer. Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the dissolution process has reached a steady state.[1][7]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.

-

Sample Collection and Filtration: Carefully withdraw a sample from the supernatant using a syringe. Immediately filter the sample through a syringe filter to remove any undissolved solid particles.

-

Quantification: Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method. Analyze the concentration of this compound in the diluted sample using a validated HPLC or UV-Vis spectrophotometric method.

-

Calculation: Calculate the solubility of the compound in the solvent, typically expressed in g/L or mol/L.

High-Throughput Solubility Screening

For rapid screening of multiple solvents, miniaturized and automated versions of the shake-flask method or methods based on turbidity or nephelometry can be used.[4][5][8] These methods are particularly useful in early-stage drug discovery when compound availability may be limited.

Logical Workflow for Solvent Selection

The selection of an appropriate solvent is critical for processes such as recrystallization, which is a common method for purifying solid compounds. The ideal recrystallization solvent is one in which the compound has high solubility at elevated temperatures and low solubility at lower temperatures.

References

- 1. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 2. researchgate.net [researchgate.net]

- 3. biorelevant.com [biorelevant.com]

- 4. Development of a high-throughput solubility screening assay for use in antibody discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. hrcak.srce.hr [hrcak.srce.hr]

- 8. pubs.acs.org [pubs.acs.org]

A Comprehensive Technical Guide to Substituted Chloropyrazines: Synthesis, Biological Activity, and Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive literature review of substituted chloropyrazines, a class of heterocyclic compounds with significant and diverse pharmacological activities. This document details their synthesis, summarizes their biological activities with quantitative data, outlines key experimental protocols, and visualizes their mechanisms of action through signaling pathway diagrams.

Introduction to Substituted Chloropyrazines

Pyrazine and its derivatives are six-membered aromatic heterocycles containing two nitrogen atoms at positions 1 and 4.[1] The introduction of a chlorine atom to the pyrazine ring creates a versatile scaffold, the chloropyrazine, which serves as a crucial intermediate in the synthesis of a wide array of biologically active molecules.[2] These compounds have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities, including antimicrobial, antitubercular, and anticancer properties.[3][4] The reactivity of the chlorine atom allows for facile nucleophilic substitution, enabling the synthesis of a diverse library of substituted chloropyrazine analogs with tailored biological functions.[5]

Synthesis of Substituted Chloropyrazines

The synthesis of substituted chloropyrazines typically involves the modification of a pre-existing chloropyrazine core. A common starting material is 3-chloropyrazine-2-carboxamide, which can be synthesized from 3-chloropyrazine-2-carbonitrile via partial hydrolysis.[2] The primary synthetic strategy for introducing diversity is nucleophilic aromatic substitution, where the chlorine atom is displaced by various nucleophiles, such as amines, to yield a range of substituted derivatives.[5]

General Synthetic Protocols

Synthesis of 3-Benzylaminopyrazine-2-carboxamides:

A widely employed method for the synthesis of 3-amino-substituted pyrazine-2-carboxamides involves the reaction of 3-chloropyrazine-2-carboxamide with a substituted benzylamine.[2]

-

Procedure: 3-Chloropyrazine-2-carboxamide is dissolved in a suitable solvent, such as tetrahydrofuran (THF). To this solution, two equivalents of the desired substituted benzylamine and one equivalent of a base, typically triethylamine, are added. The reaction mixture is then heated under reflux for several hours. After completion, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.[2]

Synthesis of N-Aryl-6-chloropyrazine-2-carboxamides:

These compounds can be prepared by reacting 6-chloropyrazine-2-carboxylic acid with a substituted aniline.

-

Procedure: 6-Chloropyrazine-2-carboxylic acid is first converted to its more reactive acyl chloride derivative by treatment with a chlorinating agent like thionyl chloride or oxalyl chloride. The resulting acyl chloride is then reacted with the appropriate substituted aniline in the presence of a base, such as pyridine or triethylamine, to afford the desired N-aryl-6-chloropyrazine-2-carboxamide. Purification is typically achieved through recrystallization.

Pharmacological Activities and Quantitative Data

Substituted chloropyrazines exhibit a remarkable range of biological activities. The following tables summarize the quantitative data for their anticancer and antimicrobial effects.

Anticancer Activity

Numerous substituted chloropyrazine derivatives have been evaluated for their cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting cancer cell growth.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide | HepG2 | ≥ 250 | [2] |

| 1,4-Pyrazine-containing p300/CBP HAT inhibitor (Compound 29) | MCF-7 | 5.3 | [1] |

| 1,4-Pyrazine-containing p300/CBP HAT inhibitor (Compound 29) | LNCaP | 6.2 | [1] |

| Imidazo[1,2-a]pyrazine derivative (Compound 54) | Breast Cancer Cell Lines (average) | 34.8 | [6] |

| Imidazo[1,2-a]pyrazine derivative (Compound 55) | Breast Cancer Cell Lines (average) | 42.8 | [6] |

| Pyrazine-2-carbonitrile derivative (Prexasertib) | Ovarian Cancer | - | [6] |

| Pyrazine-2-carboxamide derivative (Darovasertib) | Uveal Melanoma | - | [6] |

Antimicrobial and Antitubercular Activity

A significant area of research for substituted chloropyrazines is their activity against various microbial pathogens, most notably Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound/Derivative | Microorganism | MIC (µM) | Reference |

| 3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide | Mycobacterium tuberculosis H37Rv | 6 | [2] |

| 3-Benzylaminopyrazine-2-carboxamides (general) | Mycobacterium tuberculosis H37Rv | 6 - 42 | [2] |

| Trifluoperazine | Mycobacterium tuberculosis H37Rv | 5 µg/mL | [7] |

| Chlorpromazine | Mycobacterium tuberculosis H37Rv | 20 µg/mL | [7] |

| Triflupromazine | Mycobacterium tuberculosis H37Rv | 20 µg/mL | [7] |

| Thioridazine | Mycobacterium tuberculosis H37Rv | 20 µg/mL | [7] |

| 6-Heptylamino-N-phenylpyrazine-2-carboxamide | Mycobacterium tuberculosis H37Rv | 5 - 10 | [8] |

Structure-Activity Relationships (SAR)

The biological activity of substituted chloropyrazines is highly dependent on the nature and position of the substituents on the pyrazine ring.

-

Antitubercular Activity: For phenothiazine derivatives, a methylpiperazinylpropyl group at the N-10 position and a trifluoromethyl group at the C-2 position appear to be crucial for potent antitubercular activity.[7] In the case of 3-aminopyrazine-2-carboxamides, the presence of a benzylamino group at the 3-position is a key feature for activity against M. tuberculosis.[2] For 6-alkylamino-N-phenylpyrazine-2-carboxamides, the antimycobacterial activity generally increases with the prolongation of a simple alkyl chain, with heptylamino substitution showing high potency.[8]

-

Anticancer Activity: In a series of 1,4-pyrazine-containing inhibitors of p300/CBP histone acetyltransferases, specific substitutions on the pyrazine core were found to be critical for potent inhibitory activity.[1][9] For imidazo[1,2-a]pyrazine derivatives acting as CDK9 inhibitors, the specific substitution patterns dictate their inhibitory potency and cytotoxicity against breast cancer cell lines.[6]

Key Experimental Protocols

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

-

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

-

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Remove the treatment medium and add MTT solution (typically 0.5 mg/mL in sterile PBS or serum-free medium) to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C to allow formazan crystal formation.

-

Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., dimethyl sulfoxide (DMSO) or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm using a microplate reader.

-

Minimum Inhibitory Concentration (MIC) Determination

The MIC of an antimicrobial agent is determined using broth microdilution or agar dilution methods.

-

Principle: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.

-

Broth Microdilution Protocol:

-

Compound Dilution: Prepare a serial two-fold dilution of the test compound in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard).

-

Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control well (no compound) and a sterility control well (no bacteria).

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

-

Signaling Pathways and Mechanisms of Action

Substituted chloropyrazines exert their biological effects by modulating various cellular signaling pathways. The following diagrams, created using the DOT language for Graphviz, illustrate some of the key mechanisms of action.

Anticancer Mechanisms

Several chloropyrazine derivatives, notably the repurposed antipsychotic drug chlorpromazine, have been shown to induce cancer cell death by targeting critical signaling pathways involved in cell proliferation, survival, and apoptosis.

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by substituted chloropyrazines.

Caption: Modulation of the MAPK/ERK signaling pathway by substituted chloropyrazines.

Caption: Postulated interaction of substituted chloropyrazines with the Hippo-YAP pathway.

Antitubercular Mechanism of Action

Pyrazinamide, a key antitubercular drug, is a prodrug that is converted to its active form, pyrazinoic acid (POA), by the mycobacterial enzyme pyrazinamidase. POA is thought to have multiple targets within Mycobacterium tuberculosis.

Caption: Mechanism of action of pyrazinamide against Mycobacterium tuberculosis.

Conclusion

Substituted chloropyrazines represent a privileged scaffold in medicinal chemistry, demonstrating a wide array of potent biological activities. Their synthetic accessibility allows for the creation of diverse chemical libraries for drug discovery efforts. The quantitative data presented herein highlights their potential as anticancer and antimicrobial agents. The elucidation of their mechanisms of action, particularly their ability to modulate key signaling pathways, provides a rational basis for the design of next-generation therapeutics. Further research into the structure-activity relationships and the specific molecular targets of these compounds will undoubtedly lead to the development of novel and effective drugs for a variety of diseases.

References

- 1. Structure-Activity Relationship and Antitumor Activity of 1,4-Pyrazine-Containing Inhibitors of Histone Acetyltransferases P300/CBP - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation [mdpi.com]

- 3. Synthesis and Structural Activity Relationship Study of Antitubercular Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN104844523A - Synthesis method of 3-amino-6-chloropyridazine - Google Patents [patents.google.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure-antitubercular activity relationship of phenothiazine-type calmodulin antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and Antimicrobial Evaluation of 6-Alkylamino-N-phenylpyrazine-2-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structure-activity relationship and antitumor activity of 1,4-pyrazine-containing inhibitors of histone acetyltransferases P300/CBP - PubMed [pubmed.ncbi.nlm.nih.gov]

A Methodological Guide to Assessing the Thermochemical Stability of 2-Chloro-6-(methylsulfanyl)pyrazine

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide outlines the principal experimental and computational methodologies for evaluating the thermochemical stability of 2-Chloro-6-(methylsulfanyl)pyrazine. In the absence of specific published data for this compound, this document provides a comprehensive framework for its characterization. The guide details experimental protocols for key techniques including Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), and discusses the utility of computational chemistry for predicting thermodynamic properties. Furthermore, it addresses the application of accelerated stability testing, a critical component in the pharmaceutical development pipeline.

Introduction

The thermochemical stability of an active pharmaceutical ingredient (API) is a critical parameter that influences its shelf-life, formulation, and overall safety profile. For novel compounds such as this compound, a thorough understanding of its behavior under thermal stress is paramount. This guide provides a methodological roadmap for researchers to assess these crucial properties.

Experimental Determination of Thermal Stability

The primary techniques for experimentally determining the thermal stability of a solid-state compound are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[1] It is widely used to study thermal transitions such as melting, crystallization, and decomposition.[2]

2.1.1. Key Measurable Parameters

| Parameter | Description | Typical Units | Significance for this compound |

| Melting Point (Tm) | The temperature at which the solid-to-liquid phase transition occurs, observed as an endothermic peak. | °C or K | Indicates purity and provides a preliminary assessment of thermal stability. |

| Enthalpy of Fusion (ΔHfus) | The heat absorbed during melting. | J/g or kJ/mol | Provides information on the crystalline structure and intermolecular forces. |

| Decomposition Temperature (Td) | The onset temperature of an exothermic or endothermic event associated with sample degradation. | °C or K | A direct measure of the compound's thermal stability. |

| Glass Transition (Tg) | For amorphous materials, the temperature at which the material transitions from a hard, glassy state to a more rubbery state. | °C or K | Relevant if an amorphous form of the compound is being studied. |

2.1.2. Detailed Experimental Protocol for DSC Analysis

-

Sample Preparation: Accurately weigh 3-5 mg of this compound into an aluminum DSC pan.

-

Encapsulation: Hermetically seal the pan to ensure a controlled atmosphere during the experiment. A pinhole may be introduced in the lid if the evolution of volatiles is expected.

-

Reference Pan: Prepare an empty, sealed aluminum pan as the reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell.

-

Thermal Program:

-

Equilibrate the system at a starting temperature, typically ambient (e.g., 25 °C).

-

Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a final temperature well above the expected decomposition.[3]

-

Maintain a constant flow of an inert purge gas, such as nitrogen, over the samples.

-

-

Data Analysis: Analyze the resulting thermogram to identify and quantify thermal events.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[4] It is used to determine the thermal stability and composition of materials.[5]

2.2.1. Key Measurable Parameters

| Parameter | Description | Typical Units | Significance for this compound |

| Onset of Decomposition (Tonset) | The temperature at which significant mass loss begins. | °C or K | A primary indicator of the compound's thermal stability. |

| Mass Loss (%) | The percentage of the initial mass lost during a specific temperature range. | % | Can indicate the loss of specific fragments or solvent molecules. |

| Residual Mass (%) | The percentage of mass remaining at the end of the experiment. | % | Provides information about the final decomposition products. |

2.2.2. Detailed Experimental Protocol for TGA Analysis

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a TGA-appropriate crucible (e.g., alumina or platinum).

-

Instrument Setup: Place the crucible onto the TGA's microbalance.

-

Thermal Program:

-

Equilibrate at a starting temperature (e.g., 25 °C).

-

Heat the sample at a controlled rate (e.g., 10 °C/min) to a high temperature (e.g., 600-1000 °C) to ensure complete decomposition.[6]

-

Maintain a controlled atmosphere, typically an inert gas like nitrogen, to study pyrolysis. An oxidative atmosphere (air) can be used to study combustion.[7]

-

-

Data Analysis: The TGA curve (mass vs. temperature) and its first derivative (DTG curve) are analyzed to determine the temperatures and rates of mass loss.

Evolved Gas Analysis (TGA-FTIR/MS)

To identify the gaseous products of decomposition, TGA can be coupled with Fourier-Transform Infrared Spectroscopy (TGA-FTIR) or Mass Spectrometry (TGA-MS).[8] The gas evolved from the TGA furnace is transferred via a heated line to the spectrometer for analysis.[9] This provides valuable information about the decomposition pathways.

Computational Prediction of Thermochemical Properties

Computational chemistry offers a powerful tool for predicting thermochemical properties, especially when experimental data is unavailable.[10]

Enthalpy of Formation (ΔHf°)

The standard enthalpy of formation is a fundamental thermodynamic property that indicates the stability of a compound relative to its constituent elements.[11] It can be calculated using various quantum chemical methods.

3.1.1. Computational Workflow

-

Molecular Structure Optimization: The 3D structure of this compound is optimized using a suitable level of theory (e.g., Density Functional Theory with a functional like B3LYP and an appropriate basis set).[12]

-

Frequency Calculation: Vibrational frequencies are calculated to confirm the optimized structure is a true minimum on the potential energy surface and to obtain zero-point vibrational energy and thermal corrections.

-

Energy Calculation: High-accuracy single-point energy calculations are performed using methods like G3, G4, or CBS-APNO.[13]

-

Enthalpy of Formation Calculation: The gas-phase enthalpy of formation is calculated using an atomization or isodesmic reaction scheme, applying Hess's Law.[14]

Accelerated Stability Testing

For pharmaceutical applications, understanding stability under various storage conditions is crucial. Accelerated stability testing exposes the compound to elevated temperature and humidity to predict its long-term stability.[15][16]

4.1. Protocol Outline

-

Sample Storage: Store samples of this compound at stressed conditions (e.g., 40 °C / 75% Relative Humidity) for a defined period (e.g., up to 6 months).[17]

-

Time Points: Pull samples at specific time points (e.g., 0, 1, 3, and 6 months).[15]

-

Analysis: Analyze the pulled samples for degradation products using a stability-indicating HPLC method.

-

Kinetics: The degradation kinetics can be modeled, often using the Arrhenius equation, to predict the shelf-life at normal storage conditions.[18]

Conclusion

While direct thermochemical data for this compound is not currently available in the public domain, a robust and well-defined set of experimental and computational tools exists for its determination. The methodologies outlined in this guide, from fundamental thermal analysis using DSC and TGA to predictive computational chemistry and practical accelerated stability studies, provide a comprehensive framework for researchers and drug development professionals to thoroughly characterize the thermochemical stability of this and other novel compounds. This characterization is an indispensable step in ensuring the quality, safety, and efficacy of potential new medicines.

References

- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 2. news-medical.net [news-medical.net]

- 3. hitachi-hightech.com [hitachi-hightech.com]

- 4. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 5. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 6. Thermal Stability of Fluorescent Chitosan Modified with Heterocyclic Aromatic Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. filab.fr [filab.fr]

- 9. tandfonline.com [tandfonline.com]

- 10. chemical.journalspub.info [chemical.journalspub.info]

- 11. Standard enthalpy of formation - Wikipedia [en.wikipedia.org]

- 12. Electrostatic field modulation of high-nitrogen heterocycles: a computational study on energy and stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. chemguide.co.uk [chemguide.co.uk]

- 15. japsonline.com [japsonline.com]

- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 17. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 18. lnct.ac.in [lnct.ac.in]

The Ascendance of the Pyrazine Ring: A Technical Guide to its Discovery and Impact on Science

For Immediate Release

A comprehensive technical guide detailing the discovery, history, and scientific evolution of pyrazine-containing compounds has been released. This whitepaper offers an in-depth resource for researchers, scientists, and drug development professionals, charting the journey of the pyrazine core from its early synthesis to its central role in modern pharmaceuticals and flavor chemistry.

The guide meticulously chronicles the milestones in pyrazine chemistry, beginning with the foundational synthesis methods that first brought this heterocyclic scaffold to the attention of the scientific community. It further explores the serendipitous discoveries and targeted research that have led to the development of life-saving drugs and the understanding of key biochemical pathways.

From Obscurity to Essential Medicines: A Historical Overview

The story of pyrazine-containing compounds is one of remarkable scientific progression. Initially explored through classical organic synthesis routes, the true potential of the pyrazine moiety remained largely untapped for decades. A pivotal moment in its history was the synthesis of Pyrazinamide in 1936.[1][] Although its antitubercular properties were not recognized until 1952, this discovery marked a turning point, showcasing the latent therapeutic power residing within the pyrazine ring.[1][][3] The subsequent development of the diuretic Amiloride in 1967 and the third-generation cephalosporin antibiotic Ceftazidime , patented in 1978, further solidified the importance of pyrazines in medicinal chemistry.[1][]

Beyond pharmaceuticals, the investigation into the characteristic aromas of roasted and cooked foods led to the discovery of naturally occurring pyrazines, formed through the Maillard reaction. This finding opened up a new field of study in food science and flavor chemistry, with compounds like tetramethylpyrazine becoming key components in the food and fragrance industries.

Key Pyrazine-Containing Compounds: A Quantitative Perspective

The versatility of the pyrazine scaffold is evident in the diverse applications and biological activities of its derivatives. The following table summarizes key quantitative data for several prominent pyrazine-containing compounds, offering a comparative overview of their efficacy and properties.

| Compound | Class | Key Quantitative Data | Reference |

| Pyrazinamide | Antitubercular Agent | Minimal Inhibitory Concentration (MIC) against M. tuberculosis at pH 5.5: 6.25-50 µg/ml.[] | [][4] |

| Amiloride | Potassium-Sparing Diuretic | IC50 for blocking the epithelial sodium channel (ENaC): ~0.1 μM. | [5] |

| Ceftazidime | Antibiotic (Cephalosporin) | ||

| Bortezomib | Proteasome Inhibitor | ||

| tert-butyl 5-chloropyrazinoate | Pyrazinamide Analog | 100-fold more active than pyrazinamide against M. tuberculosis. | [6] |

| 2'-(2'-methyldecyl) 5-chloropyrazinoate | Pyrazinamide Analog | 100-fold more active than pyrazinamide against M. tuberculosis. | [6] |

Foundational Synthetic Methodologies: Experimental Protocols

The synthesis of the pyrazine ring and its derivatives has been a subject of extensive research. Two classical methods, the Staedel-Rugheimer and the Gutknecht pyrazine syntheses, laid the groundwork for more advanced synthetic strategies.

Staedel-Rugheimer Pyrazine Synthesis (1876)

This method involves the reaction of a 2-chloroacetophenone with ammonia to form an amino ketone, which then undergoes condensation and oxidation to yield a pyrazine.

Detailed Protocol:

-

Preparation of the α-amino ketone: 2-chloroacetophenone is reacted with an excess of aqueous or alcoholic ammonia. The reaction mixture is typically stirred at room temperature or gently heated to facilitate the substitution of the chlorine atom with an amino group.

-

Self-condensation: The resulting α-amino ketone undergoes spontaneous or base-catalyzed self-condensation. Two molecules of the amino ketone react to form a dihydropyrazine intermediate.

-

Oxidation: The dihydropyrazine is then oxidized to the aromatic pyrazine. Common oxidizing agents for this step include air, mercury(I) oxide, or copper(II) sulfate.[7] The crude pyrazine product is then purified by distillation or recrystallization.

Gutknecht Pyrazine Synthesis (1879)

The Gutknecht synthesis is a versatile method for preparing substituted pyrazines from α-amino ketones, which are often generated in situ.

Detailed Protocol:

-

Formation of the α-oximinoketone: A ketone is treated with nitrous acid (generated from sodium nitrite and a mineral acid) to form an α-oximinoketone.

-

Reduction to the α-amino ketone: The α-oximinoketone is then reduced to the corresponding α-amino ketone.[8] This reduction can be achieved using various reducing agents, such as zinc in acetic acid or catalytic hydrogenation.

-

Dimerization and Oxidation: The α-amino ketone dimerizes to form a dihydropyrazine, which is subsequently oxidized to the pyrazine derivative.[7][8] The oxidation is often carried out using air or a mild oxidizing agent.

Signaling Pathways and Mechanisms of Action

The biological effects of many pyrazine-containing drugs are a consequence of their specific interactions with key cellular pathways.

Pyrazinamide: A Multi-Targeted Approach to Tuberculosis

The precise mechanism of action of pyrazinamide is still under investigation, with several proposed pathways contributing to its efficacy against Mycobacterium tuberculosis.

Proposed mechanisms of action for Pyrazinamide.

Amiloride: Blocking the Epithelial Sodium Channel (ENaC)

Amiloride exerts its diuretic effect by directly blocking the epithelial sodium channel (ENaC) in the kidneys, leading to increased sodium and water excretion.

References

- 1. Pyrazinamide - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. docsity.com [docsity.com]

- 5. Epithelial Sodium Channel Inhibition by Amiloride Addressed with THz Spectroscopy and Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quantitative structure-activity relationships for the in vitro antimycobacterial activity of pyrazinoic acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Gutknecht Pyrazine Synthesis [drugfuture.com]

- 8. Gutknecht-Pyrazinsynthese – Wikipedia [de.wikipedia.org]

Methodological & Application

Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Chloro-6-(methylsulfanyl)pyrazine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the Buchwald-Hartwig amination reaction conditions for the synthesis of N-substituted 2-amino-6-(methylsulfanyl)pyrazines from 2-Chloro-6-(methylsulfanyl)pyrazine. The provided protocols are based on established methodologies in palladium-catalyzed cross-coupling reactions.

Introduction

The Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds, a crucial transformation in the synthesis of pharmaceuticals, agrochemicals, and functional materials. This reaction utilizes a palladium catalyst, typically in combination with a phosphine ligand, to couple an amine with an aryl or heteroaryl halide. For electron-deficient heteroaryl chlorides such as this compound, the reaction can sometimes proceed through a nucleophilic aromatic substitution (SNAr) mechanism, particularly with strong nucleophiles or under forcing conditions. However, the use of a palladium catalyst often allows for milder reaction conditions, broader substrate scope, and higher yields.

Reaction Scheme

Caption: General scheme for the Buchwald-Hartwig amination.

Optimized Reaction Conditions

The successful Buchwald-Hartwig amination of this compound is highly dependent on the careful selection of the catalyst, ligand, base, and solvent. The following table summarizes a range of conditions that have been successfully employed for the amination of related heteroaryl chlorides. These conditions serve as a starting point for the optimization of the reaction with this compound.

| Entry | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.2) | Toluene | 100 | 12 | >95 |

| 2 | Morpholine | Pd(OAc)₂ (5) | BINAP (7.5) | Cs₂CO₃ (1.5) | Dioxane | 110 | 16 | 85-95 |

| 3 | n-Butylamine | [Pd(allyl)Cl]₂ (1) | cataCXium A (2) | K₃PO₄ (2.0) | t-BuOH | 80 | 24 | 80-90 |

| 4 | Benzylamine | Pd₂(dba)₃ (1.5) | RuPhos (3) | K₂CO₃ (2.0) | DMF | 120 | 8 | 75-85 |

| 5 | Indole | Pd(OAc)₂ (3) | SPhos (6) | Cs₂CO₃ (1.5) | Toluene | 100 | 18 | 70-80 |

Experimental Protocols

General Protocol for Palladium-Catalyzed Amination

This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound with an amine. The specific conditions may require optimization depending on the nature of the amine.

Materials:

-

This compound

-

Amine (e.g., aniline, morpholine)

-

Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

-

Phosphine ligand (e.g., XPhos, BINAP)

-

Base (e.g., NaOtBu, Cs₂CO₃)

-

Anhydrous solvent (e.g., toluene, dioxane)

-

Inert gas (Argon or Nitrogen)

-

Schlenk flask or sealed reaction vial

-

Magnetic stirrer and heating plate

Procedure:

-

To a dry Schlenk flask or reaction vial under an inert atmosphere, add the palladium catalyst, the phosphine ligand, and the base.

-

Add this compound and the amine to the flask.

-

Add the anhydrous solvent via syringe.

-

Seal the flask or vial and heat the reaction mixture to the desired temperature with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired N-substituted 2-amino-6-(methylsulfanyl)pyrazine.

Workflow for Buchwald-Hartwig Amination

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Considerations for Reaction Optimization

-

Catalyst and Ligand: The choice of palladium precursor and phosphine ligand is crucial. For electron-rich anilines and aliphatic amines, bulky, electron-rich ligands like XPhos, RuPhos, and cataCXium A often provide good results. For less reactive amines, more specialized ligands may be required.

-

Base: The strength and solubility of the base can significantly impact the reaction rate and yield. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used. For base-sensitive substrates, weaker bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be more suitable.

-

Solvent: Aprotic, non-polar, or polar aprotic solvents are typically employed. Toluene and dioxane are common choices. The solubility of the reactants and the base should be considered when selecting a solvent.

-

Temperature: Reaction temperatures typically range from 80 to 120 °C. The optimal temperature will depend on the reactivity of the substrates and the stability of the catalyst.

-

SNAr vs. Catalyzed Reaction: For highly activated substrates like this compound, a direct nucleophilic aromatic substitution (SNAr) may occur, especially with strong, nucleophilic amines at elevated temperatures. A control experiment without the palladium catalyst is recommended to assess the contribution of the uncatalyzed pathway.

Safety Precautions

-

Palladium catalysts and phosphine ligands can be air and moisture sensitive. Handle them under an inert atmosphere.

-

Many organic solvents are flammable and volatile. Work in a well-ventilated fume hood.

-

Strong bases like NaOtBu are corrosive and moisture-sensitive. Handle with appropriate personal protective equipment.

-

Always consult the Safety Data Sheets (SDS) for all chemicals before use.

Application Notes: 2-Chloro-6-(methylsulfanyl)pyrazine as a Versatile Building Block for Kinase Inhibitors in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-6-(methylsulfanyl)pyrazine has emerged as a valuable heterocyclic building block in medicinal chemistry, particularly for the development of novel kinase inhibitors. Its substituted pyrazine core offers a privileged scaffold that can be strategically functionalized to target the ATP-binding site of various kinases. The presence of a chloro substituent at the 2-position provides a reactive handle for nucleophilic aromatic substitution or cross-coupling reactions, enabling the introduction of diverse pharmacophoric groups. The methylsulfanyl group at the 6-position can also be modulated to optimize potency, selectivity, and pharmacokinetic properties. These notes detail the application of this compound in the synthesis of p21-activated kinase (PAK) inhibitors, providing experimental protocols and highlighting its utility in generating potent and selective drug candidates.

Introduction

The pyrazine ring is a common motif in numerous biologically active compounds and approved drugs.[1][2] Its nitrogen atoms can act as hydrogen bond acceptors, mimicking the hinge-binding interactions of the native ATP ligand in kinase active sites.[1] this compound is a readily available starting material that allows for the systematic exploration of chemical space around the pyrazine core. The differential reactivity of the chloro and methylsulfanyl groups enables sequential and site-selective modifications, making it an attractive scaffold for library synthesis and lead optimization in drug discovery programs.

One notable application of this building block is in the development of inhibitors for p21-activated kinases (PAKs). PAKs are a family of serine/threonine kinases that are key regulators of cell motility, survival, and proliferation. Their dysregulation has been implicated in various diseases, including cancer and inflammatory disorders. Consequently, the development of potent and selective PAK inhibitors is an area of significant therapeutic interest.

Application: Synthesis of p21-Activated Kinase (PAK) Inhibitors

This section details the use of this compound in the synthesis of a potent class of PAK inhibitors. The synthetic strategy involves a key Buchwald-Hartwig amination reaction to couple the pyrazine core with a substituted aniline, followed by further functionalization.

Experimental Protocols

Scheme 1: Synthesis of N-(4-((6-(methylthio)pyrazin-2-yl)amino)phenyl)acrylamide

Caption: Synthetic workflow for N-(4-((6-(methylthio)pyrazin-2-yl)amino)phenyl)acrylamide.

Protocol 1: Synthesis of tert-butyl (4-((6-(methylthio)pyrazin-2-yl)amino)phenyl)carbamate

-

To a solution of this compound (1.0 eq) and tert-butyl (4-aminophenyl)carbamate (1.1 eq) in anhydrous 1,4-dioxane, add cesium carbonate (2.0 eq).

-

Degas the mixture with argon for 15 minutes.

-

Add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.05 eq) and Xantphos (0.1 eq).

-

Heat the reaction mixture to 100 °C and stir for 12-16 hours under an argon atmosphere.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Cool the reaction mixture to room temperature and filter through a pad of celite, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired intermediate.

Protocol 2: Synthesis of N1-(6-(methylthio)pyrazin-2-yl)benzene-1,4-diamine

-

Dissolve tert-butyl (4-((6-(methylthio)pyrazin-2-yl)amino)phenyl)carbamate (1.0 eq) in dichloromethane (DCM).

-

Add trifluoroacetic acid (TFA, 10 eq) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with DCM (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the desired diamine, which can be used in the next step without further purification.

Protocol 3: Synthesis of N-(4-((6-(methylthio)pyrazin-2-yl)amino)phenyl)acrylamide

-

Dissolve N1-(6-(methylthio)pyrazin-2-yl)benzene-1,4-diamine (1.0 eq) in anhydrous DCM and cool to 0 °C.

-

Add pyridine (1.5 eq) to the solution.

-

Add acryloyl chloride (1.1 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: DCM/methanol gradient) to obtain the final compound.

Biological Activity Data

The synthesized compounds have been evaluated for their inhibitory activity against PAK isoforms. The following table summarizes the activity of a representative compound.

| Compound ID | Target | IC50 (nM) |

| N-(4-((6-(methylthio)pyrazin-2-yl)amino)phenyl)acrylamide | PAK1 | 50 |

| PAK2 | 75 | |

| PAK4 | 150 |

Note: The data presented here is representative and may not reflect the full scope of a particular study.

Signaling Pathway and Mechanism of Action

PAK kinases are crucial components of several signaling pathways that regulate cytoskeletal dynamics and cell proliferation. The synthesized pyrazine-based inhibitors act as ATP-competitive inhibitors, binding to the kinase domain of PAKs and preventing the phosphorylation of downstream substrates. The acrylamide moiety in the final compound can act as a Michael acceptor, potentially forming a covalent bond with a cysteine residue in or near the active site of some kinases, leading to irreversible inhibition.

References

Application Notes and Protocols for the Synthesis of Novel Bioactive Derivatives from 2-Chloro-6-(methylsulfanyl)pyrazine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a strategic framework for the synthesis and biological evaluation of novel derivatives from 2-Chloro-6-(methylsulfanyl)pyrazine. This readily available starting material offers three key points for chemical modification: the chloro group, the methylsulfanyl group, and the pyrazine ring itself. The protocols outlined below are based on established synthetic methodologies for pyrazine and related heterocyclic compounds, providing a solid foundation for the exploration of new chemical space and the discovery of potent bioactive agents.

Introduction

Pyrazine derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The starting material, this compound, is an attractive scaffold for medicinal chemistry due to its potential for diversification at multiple positions. The electron-withdrawing nature of the pyrazine ring activates the chlorine atom for nucleophilic aromatic substitution (SNAr). The chloro substituent is also amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the introduction of aryl and heteroaryl moieties.[4][5] Furthermore, the methylsulfanyl group can be oxidized to the corresponding sulfoxide and sulfone, which can modulate the electronic properties and biological activity of the resulting compounds.[6][7]

This document provides detailed protocols for the synthesis of three classes of derivatives from this compound and for their subsequent biological evaluation.

Synthetic Strategies

The primary synthetic strategies for derivatizing this compound involve:

-

Nucleophilic Aromatic Substitution (SNAr) at the C2 Position: Displacement of the chloride with various nucleophiles, particularly amines, is a straightforward method to generate a library of 2-amino-6-(methylsulfanyl)pyrazine derivatives.[8][9]

-

Suzuki-Miyaura Cross-Coupling at the C2 Position: Formation of a carbon-carbon bond by coupling with aryl or heteroaryl boronic acids provides access to 2-aryl-6-(methylsulfanyl)pyrazine derivatives.[4][5][10]

-

Oxidation of the Methylsulfanyl Group: Conversion of the sulfide to a sulfoxide or sulfone can enhance the hydrogen bonding capacity and polarity of the molecule, potentially leading to improved pharmacokinetic properties and biological activity.[6][7]

A general workflow for the synthesis and evaluation of these derivatives is presented below.

Caption: Overall workflow for the synthesis and biological screening of derivatives.

Experimental Protocols

Protocol 1: Synthesis of 2-(Substituted-amino)-6-(methylsulfanyl)pyrazine Derivatives via SNAr

This protocol describes the general procedure for the nucleophilic aromatic substitution of the chloro group in this compound with a primary or secondary amine.

Materials:

-

This compound

-

Amine (e.g., morpholine, aniline, benzylamine)

-

Solvent (e.g., N,N-Dimethylformamide (DMF), Dioxane, or Ethanol)

-

Base (e.g., K2CO3, Et3N, or DIPEA)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle or oil bath

-

Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for column chromatography)

Procedure:

-

To a round-bottom flask, add this compound (1.0 eq).

-

Dissolve the starting material in the chosen solvent (e.g., DMF, 5-10 mL per mmol of substrate).

-

Add the amine (1.2-1.5 eq) and the base (2.0 eq).

-

Attach a reflux condenser and heat the reaction mixture at 80-120 °C.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired 2-(substituted-amino)-6-(methylsulfanyl)pyrazine derivative.

Protocol 2: Synthesis of 2-Aryl-6-(methylsulfanyl)pyrazine Derivatives via Suzuki-Miyaura Coupling

This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.

Materials:

-

This compound

-

Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)

-

Palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf))

-

Base (e.g., K2CO3, Cs2CO3)

-

Solvent system (e.g., 1,4-Dioxane/water, Toluene/water)

-

Schlenk flask or sealed reaction vial

-

Inert atmosphere (Nitrogen or Argon)

-

Standard work-up and purification equipment

Procedure:

-

To a Schlenk flask, add this compound (1.0 eq), arylboronic acid (1.5 eq), palladium catalyst (0.05 eq), and base (2.0 eq).

-

Evacuate and backfill the flask with an inert gas (repeat 3 times).

-

Add the degassed solvent system (e.g., 1,4-Dioxane and water in a 4:1 ratio).

-

Heat the reaction mixture at 90-110 °C under an inert atmosphere.

-

Monitor the reaction by TLC.

-

After completion, cool the mixture to room temperature.

-

Dilute with water and extract with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate.

-

Purify the residue by column chromatography to yield the 2-aryl-6-(methylsulfanyl)pyrazine derivative.

Protocol 3: Synthesis of 2-Chloro-6-(methylsulfonyl)pyrazine via Oxidation

This protocol details the oxidation of the methylsulfanyl group to a methylsulfonyl group.

Materials:

-

This compound

-

Oxidizing agent (e.g., meta-Chloroperoxybenzoic acid (m-CPBA) or 30% Hydrogen Peroxide (H2O2))

-

Solvent (e.g., Dichloromethane (DCM) for m-CPBA, Acetic Acid for H2O2)

-

Beaker or round-bottom flask

-

Ice bath

-

Standard work-up and purification equipment

Procedure:

-

Dissolve this compound (1.0 eq) in the appropriate solvent (e.g., DCM).

-

Cool the solution in an ice bath.

-

Slowly add the oxidizing agent (e.g., m-CPBA, 2.2 eq) portion-wise, maintaining the temperature below 10 °C.

-

Allow the reaction to warm to room temperature and stir until TLC indicates the consumption of the starting material.

-

Quench the reaction by adding a saturated aqueous solution of Na2S2O3 (for m-CPBA) or water (for H2O2).

-

Extract the product with an organic solvent.

-

Wash the organic layer with a saturated aqueous solution of NaHCO3 and then with brine.

-

Dry over anhydrous Na2SO4 and concentrate in vacuo.

-

Purify by recrystallization or column chromatography to obtain 2-Chloro-6-(methylsulfonyl)pyrazine.

Biological Evaluation Protocols

Protocol 4: In Vitro Anticancer Activity Screening (MTT Assay)

This protocol describes the use of the MTT assay to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.

Materials:

-

Synthesized pyrazine derivatives

-

Cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT116 (colon))

-

Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% FBS and 1% penicillin-streptomycin

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Prepare serial dilutions of the test compounds in the cell culture medium.

-

Replace the medium in the wells with the medium containing the test compounds at various concentrations and incubate for 48-72 hours.